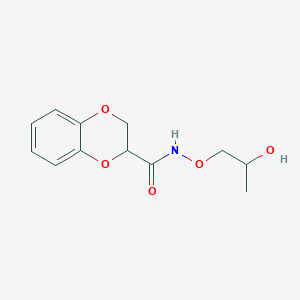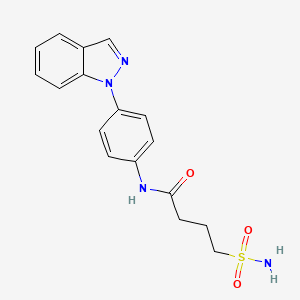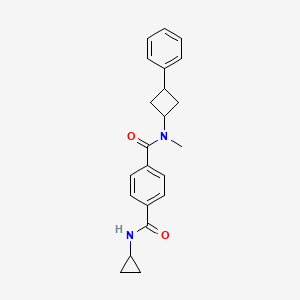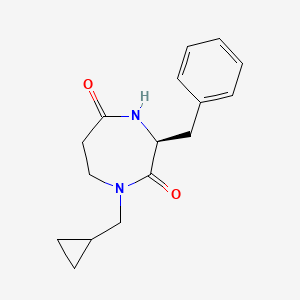
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as BHAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAP is a white crystalline powder that has a molecular weight of 277.28 g/mol.
作用機序
The exact mechanism of action of N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is not fully understood. However, studies have suggested that N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes such as topoisomerase II and reverse transcriptase. N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In animal studies, N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease.
実験室実験の利点と制限
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of interest is the development of new N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide derivatives with improved properties such as solubility and bioavailability. Another area of interest is the study of N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide's potential use in the treatment of other neurodegenerative disorders such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide and its potential applications in other fields such as material science.
合成法
The synthesis of N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 12-15 hours. The resulting product is then purified using recrystallization or column chromatography.
科学的研究の応用
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in pesticides. In material science, N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied for its potential use in the development of new materials such as polymers and coatings.
特性
IUPAC Name |
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)6-17-13-12(15)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUTLUYNHIVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CONC(=O)C1COC2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropoxy)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)



![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)


![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)